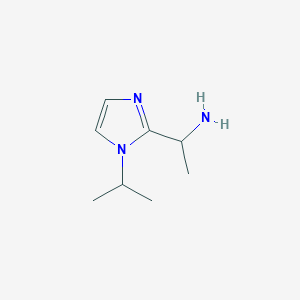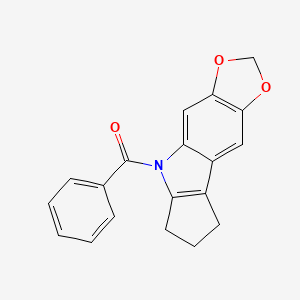![molecular formula C11H9N B13955527 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine CAS No. 624721-65-9](/img/structure/B13955527.png)
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine is a heterocyclic compound with the molecular formula C11H9N It is a member of the azocine family, characterized by a fused ring system that includes a cyclopropane ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular cyclization reaction. This reaction often requires the presence of a base and a suitable solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A]indoles: These compounds share a similar fused ring system but differ in the specific ring structures and functional groups present.
Azocines: Other members of the azocine family, such as 1H-pyrrolo[1,2-A]azocine, have different substituents and ring configurations, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
624721-65-9 |
|---|---|
Formule moléculaire |
C11H9N |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
9-azatricyclo[7.3.0.03,5]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C11H9N/c1-3-9-7-10(9)8-11-4-2-6-12(11)5-1/h1-3,5-8H,4H2 |
Clé InChI |
NRHXQIMLCXIEPV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN2C1=CC3=CC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
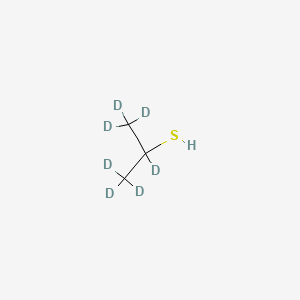
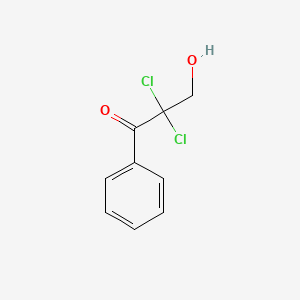
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
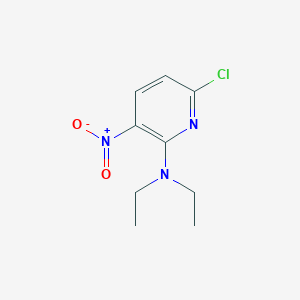
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
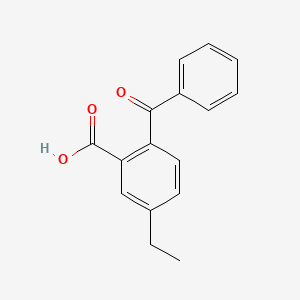
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
